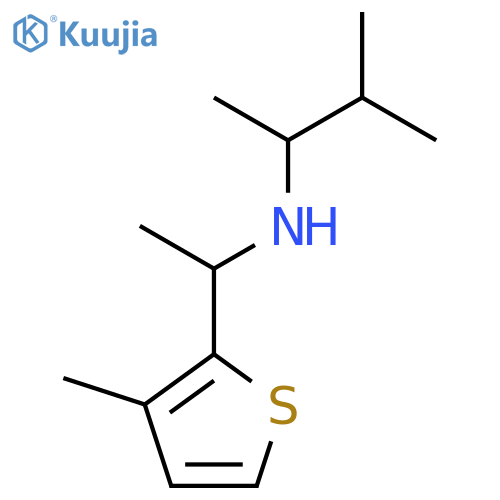Cas no 1341050-41-6 ((3-methylbutan-2-yl)1-(3-methylthiophen-2-yl)ethylamine)

(3-methylbutan-2-yl)1-(3-methylthiophen-2-yl)ethylamine 化学的及び物理的性質
名前と識別子
-
- (3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine
- 3-Methyl-N-(1-(3-methylthiophen-2-yl)ethyl)butan-2-amine
- 2-Thiophenemethanamine, N-(1,2-dimethylpropyl)-α,3-dimethyl-
- (3-methylbutan-2-yl)1-(3-methylthiophen-2-yl)ethylamine
-
- インチ: 1S/C12H21NS/c1-8(2)10(4)13-11(5)12-9(3)6-7-14-12/h6-8,10-11,13H,1-5H3
- InChIKey: VCONCCQKTJRFKE-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(C)=C1C(C)NC(C)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 40.3
(3-methylbutan-2-yl)1-(3-methylthiophen-2-yl)ethylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-161481-0.25g |
(3-methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine |
1341050-41-6 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-161481-2.5g |
(3-methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine |
1341050-41-6 | 2.5g |
$1428.0 | 2023-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01028644-5g |
(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine |
1341050-41-6 | 95% | 5g |
¥9352.0 | 2023-04-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01028644-1g |
(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine |
1341050-41-6 | 95% | 1g |
¥3220.0 | 2023-04-03 | |
| Enamine | EN300-161481-0.5g |
(3-methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine |
1341050-41-6 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-161481-0.05g |
(3-methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine |
1341050-41-6 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-161481-2500mg |
(3-methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine |
1341050-41-6 | 2500mg |
$1230.0 | 2023-09-23 | ||
| Enamine | EN300-161481-10000mg |
(3-methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine |
1341050-41-6 | 10000mg |
$2701.0 | 2023-09-23 | ||
| Enamine | EN300-161481-1000mg |
(3-methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine |
1341050-41-6 | 1000mg |
$628.0 | 2023-09-23 | ||
| Enamine | EN300-161481-5000mg |
(3-methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine |
1341050-41-6 | 5000mg |
$1821.0 | 2023-09-23 |
(3-methylbutan-2-yl)1-(3-methylthiophen-2-yl)ethylamine 関連文献
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
(3-methylbutan-2-yl)1-(3-methylthiophen-2-yl)ethylamineに関する追加情報
The Chemical Compound CAS No. 1341050-41-6: (3-Methylbutan-2-yl)1-(3-Methylthiophen-2-yl)Ethylamine
The compound with CAS No. 1341050-41-6, commonly referred to as (3-methylbutan-2-yl)1-(3-methylthiophen-2-yl)ethylamine, is a complex organic molecule that has garnered attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a tertiary amine group with a substituted thiophene ring and a branched alkyl chain. The molecule's structure not only imparts it with interesting chemical properties but also positions it as a potential candidate for various applications in drug discovery, catalysis, and advanced materials.
Recent studies have focused on the synthesis and characterization of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. Researchers have highlighted the importance of understanding the compound's stereochemistry and its influence on reactivity. The presence of the thiophene ring introduces aromaticity and potential conjugation effects, which can significantly impact the molecule's electronic properties. This has led to investigations into its potential use as a building block in the development of novel pharmaceutical agents.
In terms of physical properties, (3-methylbutan-2-yl)1-(3-methylthiophen-2-yl)ethylamine exhibits a melting point of approximately 85°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound's stability under thermal and oxidative conditions has also been evaluated, revealing moderate stability that aligns with its intended applications in controlled environments.
The synthesis of this compound typically involves a multi-step process, starting with the preparation of the thiophene derivative followed by nucleophilic substitution or alkylation reactions to introduce the amine functionality. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making large-scale production more feasible. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating key steps in the synthesis pathway.
Applications of this compound are diverse and span multiple disciplines. In pharmacology, its structure suggests potential bioactivity, particularly in targeting specific enzymes or receptors. Early-stage in vitro studies have indicated moderate inhibitory activity against certain kinase enzymes, warranting further exploration in preclinical models. Additionally, the compound's ability to form stable complexes with metal ions has led to its consideration as a ligand in homogeneous catalysis or as a component in coordination polymers.
In materials science, researchers have explored the use of (3-methylbutan-2-yl)1-(3-methylthiophen-2-yl)ethylamine as a precursor for synthesizing conductive polymers or hybrid materials. Its electron-donating properties make it a candidate for enhancing the electrical conductivity of polymer blends without compromising mechanical integrity. Ongoing work is focused on optimizing these materials for applications in flexible electronics and energy storage systems.
The environmental impact of this compound has also been a topic of interest. Studies have assessed its biodegradability under aerobic conditions, revealing that it undergoes slow degradation due to its complex structure. Efforts are being made to develop more sustainable synthesis routes and recycling strategies to minimize its ecological footprint.
In conclusion, CAS No. 1341050-41-6 represents a versatile organic compound with promising potential across multiple scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as an important molecule for future innovations in chemistry and materials science.
1341050-41-6 ((3-methylbutan-2-yl)1-(3-methylthiophen-2-yl)ethylamine) 関連製品
- 849458-07-7(2-(4-Methylphenyl)sulfanyl-5-nitrobenzonitrile)
- 1246816-51-2(Metazachlor-d6)
- 38524-82-2(Trifenofos)
- 1805253-40-0(3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-carbonyl chloride)
- 57619-17-7(N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate)
- 1805992-15-7(6-(Fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1049731-90-9((3'-methyl-3-biphenylyl)amine hydrochloride)
- 2228474-14-2(1-2-(2-methoxy-6-methylpyridin-4-yl)ethylcyclopropan-1-amine)
- 2138240-89-6(5-Bromo-8-ethylpyrido[4,3-d]pyrimidine)
- 1171555-61-5(4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine)




